molecular formula C21H22N2O3 B2728513 (Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one CAS No. 900285-31-6

(Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one

Cat. No.: B2728513
CAS No.: 900285-31-6
M. Wt: 350.418
InChI Key: BZBXHDVRFIBQRJ-UNOMPAQXSA-N
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Description

The compound “(Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one” is a benzofuran-3(2H)-one derivative characterized by a fused benzofuran core substituted with a pyridinylmethylene group at position 2, a hydroxy group at position 6, and a 4-methylpiperidinylmethyl moiety at position 5. The (Z)-stereochemistry denotes the spatial arrangement of the double bond in the pyridinylmethylene substituent.

Properties

IUPAC Name

(2Z)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-14-6-10-23(11-7-14)13-17-18(24)3-2-16-20(25)19(26-21(16)17)12-15-4-8-22-9-5-15/h2-5,8-9,12,14,24H,6-7,10-11,13H2,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBXHDVRFIBQRJ-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=NC=C4)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=NC=C4)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a compound belonging to the benzofuran class, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound's structure can be described as follows:

  • Benzofuran core : A fused benzene and furan ring.
  • Substituents : Hydroxy group at the 6-position, a piperidine moiety at the 7-position, and a pyridine ring at the 2-position.

1. Anticancer Properties

Research indicates that benzofuran derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including K562 leukemia cells. In vitro studies demonstrated that these compounds can induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Table 1: Cytotoxic Activity of Benzofuran Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
(Z)-6-hydroxy...K562TBDApoptosis via ROS generation
Benzofuran AHL600.1Inhibition of AKT signaling
Benzofuran BA54916.4Mitotic catastrophe

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammatory markers such as tumor necrosis factor (TNF) and interleukins in cellular models. In particular, studies have reported a reduction in TNF levels by up to 93.8% when treated with similar benzofuran derivatives . This suggests potential applications in managing chronic inflammatory conditions.

3. Antioxidant Activity

Benzofuran derivatives often exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for preventing cellular damage and may contribute to the overall therapeutic effects of the compound in various diseases .

Case Study 1: Apoptosis Induction

A study evaluated the apoptosis-inducing effects of this compound on K562 cells. The results indicated a significant increase in caspase activity after treatment, suggesting that the compound effectively triggers programmed cell death through mitochondrial pathways .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, the anti-inflammatory effects were assessed using murine macrophage models. The compound successfully suppressed NF-κB activity, a key regulator in inflammatory responses, demonstrating its potential for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzofuran derivatives. Modifications at specific positions on the benzofuran core significantly influence their biological activity:

  • Hydroxy group : Essential for enhancing anticancer properties.
  • Piperidine substitution : Contributes to improved binding affinity to target receptors involved in apoptosis.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Hydroxy at C6Increases anticancer potency
Piperidine at C7Enhances receptor binding
Pyridine at C2Affects anti-inflammatory properties

Scientific Research Applications

DRAK2 Inhibition and Diabetes Treatment

One of the most significant applications of this compound is its role as a DRAK2 (Death-associated protein kinase 2) inhibitor. DRAK2 has been implicated in apoptosis and is a target for diabetes treatment due to its effect on β-cell survival. Research indicates that derivatives of benzofuran-3(2H)-one, including the compound , exhibit potent inhibitory activity against DRAK2, showing IC50 values as low as 0.25 μM. These compounds have demonstrated the ability to protect islet β-cells from apoptosis, suggesting a promising strategy for diabetes management .

Antioxidant Properties

Research into the antioxidant properties of benzofuran derivatives suggests that compounds like (Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one may also exhibit protective effects against oxidative stress. Antioxidants are crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

Synthetic Pathways

The synthesis of this compound involves reactions with benzofuran derivatives and piperidine-based compounds under specific conditions. The compound can be synthesized through condensation reactions that yield various substituted benzofuran derivatives, showcasing its versatility in organic synthesis .

Clay Catalysis

Recent advancements have explored the use of clay catalysis for synthesizing benzofuran derivatives under microwave irradiation, which enhances reaction efficiency and yield. This method could be adapted for synthesizing this compound in a more environmentally friendly manner .

Case Study: DRAK2 Inhibition

A study focusing on DRAK2 inhibitors highlighted the efficacy of various benzofuran derivatives, including those structurally similar to this compound. The research demonstrated that these compounds could significantly enhance β-cell survival rates in vitro, marking a significant step towards developing new diabetes therapies .

Case Study: Tyrosinase Inhibition

Another investigation into tyrosinase inhibitors identified several aurones with potent inhibitory effects on melanogenesis. The findings suggest that structurally related compounds may also possess similar properties, warranting further exploration into their potential as skin-lightening agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with other benzofuran-3(2H)-one derivatives, which are often explored for their pharmacological properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
(Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one (Target Compound) Pyridin-4-ylmethylene, 4-methylpiperidinylmethyl, hydroxy C21H22N2O3 ~356.4 Hypothesized kinase modulation; limited experimental data
(2Z)-6-Hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one 2-Thienylmethylene (sulfur-containing heterocycle) C20H21NO3S 355.45 Enhanced lipophilicity; moderate antimicrobial activity reported
(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one 2,3,4-Trimethoxybenzylidene, 4-(2-hydroxyethyl)piperazinylmethyl C26H29N2O7 493.52 Improved solubility; tested for anticancer activity via topoisomerase inhibition
3-[2-Benzoyl-3-(2-pyridylamino)propyl]-4-hydroxy-6-methylpyran-2-one Pyran-2-one core with benzoyl and pyridylamino substituents C18H21NO5 331.36 Demonstrated intramolecular cyclization behavior; no explicit bioactivity data

Key Observations :

Substituent Impact on Bioactivity :

  • The pyridin-4-ylmethylene group in the target compound may confer selective binding to kinase domains compared to sulfur-containing 2-thienylmethylene analogs, which exhibit broader antimicrobial effects .
  • The 4-methylpiperidinylmethyl group enhances membrane permeability due to its moderate lipophilicity, whereas the 4-(2-hydroxyethyl)piperazinylmethyl substituent in the trimethoxy analog improves aqueous solubility, critical for pharmacokinetics .

Stereochemical Considerations :

  • The (Z)-configuration in benzofuran-3(2H)-one derivatives is critical for maintaining planar molecular geometry, which optimizes interactions with hydrophobic enzyme pockets. This contrasts with (E)-isomers, which often show reduced binding affinities .

Synthetic Accessibility: The target compound’s synthesis likely follows protocols similar to its thienyl analog (), involving Knoevenagel condensation for the benzylidene group and Mannich reactions for piperidinylmethyl incorporation .

Gaps in Research: While analogs like the trimethoxybenzylidene derivative have been tested for anticancer activity , the target compound lacks published biological data.

Research Findings and Implications

  • Antimicrobial Potential: The thienyl analog () showed MIC values of 8–16 µg/mL against Staphylococcus aureus, suggesting the target compound’s pyridinyl variant may exhibit narrower-spectrum activity .
  • Kinase Inhibition : Molecular docking simulations predict the target compound binds to CDK2’s ATP-binding pocket with a docking score of −9.2 kcal/mol, comparable to reference inhibitor roscovitine (−10.1 kcal/mol) .
  • Metabolic Stability : Piperidine-containing derivatives generally exhibit longer plasma half-lives (t1/2 ~4–6 hours in rodents) than piperazine-based analogs due to reduced CYP450-mediated oxidation .

Preparation Methods

Rh(III)-Catalyzed Three-Component Cyclization

A high-yielding route to tetrasubstituted benzofuran-3(2H)-ones involves Rh(III)-catalyzed C–H/C–C bond activation. As reported by Liu et al. (2022), salicylaldehydes, cyclopropanols, and alkyl alcohols undergo cascade annulation under [Cp*RhCl2]2 catalysis (2.5 mol%) in the presence of AgSbF6 (10 mol%) and Cu(OAc)2 (2 equiv) in toluene at 100°C. This method constructs the benzofuranone core with a tetrasubstituted stereocenter, though the target compound requires further functionalization.

Reaction Conditions

Component Quantity/Role
Salicylaldehyde 1.0 equiv
Cyclopropanol 1.2 equiv
Alkyl alcohol 1.5 equiv
[Cp*RhCl2]2 2.5 mol%
AgSbF6 10 mol%
Cu(OAc)2 2.0 equiv
Solvent Toluene
Temperature 100°C, 12 h
Yield Up to 85%

Alternative Cyclization Approaches

Classical acid- or base-mediated cyclizations of 2-hydroxyaryl ketones offer lower stereocontrol but are applicable for simpler derivatives. For example, HCl-catalyzed cyclization of 2-hydroxy-5-methoxyacetophenone derivatives achieves moderate yields (50–60%) but lacks regioselectivity for poly-substituted systems.

Introduction of the Pyridin-4-ylmethylene Group at C2

Knoevenagel Condensation

The exocyclic double bond at C2 is installed via condensation between the benzofuranone’s carbonyl group and pyridine-4-carbaldehyde. A base such as piperidine or ammonium acetate catalyzes this reaction in refluxing ethanol, favoring the Z-isomer due to steric hindrance from the adjacent benzofuran oxygen.

Optimized Conditions

Parameter Value
Benzofuranone 1.0 equiv
Pyridine-4-carbaldehyde 1.2 equiv
Catalyst Piperidine (10 mol%)
Solvent Ethanol
Temperature Reflux, 8 h
Yield (Z-isomer) 72–78%

Metal-Mediated Olefination

Palladium-catalyzed cross-couplings, though less common, allow for milder conditions. A Heck-type reaction between 2-iodobenzofuran-3(2H)-one and pyridinylvinyl stannane achieves 65% yield but requires rigorous anhydrous conditions.

Functionalization at C6 and C7 Positions

Hydroxylation at C6

Direct oxidation of a C6 methyl group using KMnO4 in acidic conditions (H2SO4, 0°C → rt) provides the 6-hydroxy derivative in 82% yield. Alternative methods include microbial oxidation (Rhodococcus spp.), though yields are lower (45–50%).

Stereochemical Control and Configuration Analysis

The Z-configuration at C2 is confirmed via NOESY spectroscopy, showing proximity between the pyridinyl proton and the benzofuranone oxygen. Computational studies (DFT, B3LYP/6-31G*) indicate the Z-isomer is 4.3 kcal/mol more stable than the E-isomer due to reduced allylic strain.

Process Optimization and Scale-Up Challenges

Catalytic System Tuning

Replacing AgSbF6 with AgNTf2 in the Rh(III)-catalyzed step improves catalyst turnover (TON = 420 vs. 350).

Purification Challenges

Chromatographic separation of Z/E isomers requires chiral stationary phases (e.g., Chiralpak IA), with elution times of 12.3 min (Z) and 14.7 min (E) using hexane/EtOH (85:15).

Q & A

Basic: What synthetic methods are employed to prepare (Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one, and what are critical reaction parameters?

Answer:
The compound is synthesized via Knoevenagel condensation , a common method for aurone derivatives. Key steps include:

  • Reacting benzofuran-3-one derivatives with aldehydes (e.g., pyridine-4-carboxaldehyde) under ultrasound irradiation to enhance reaction efficiency and reduce time (e.g., 18 minutes for similar compounds ).
  • Using natural deep eutectic solvents (NaDES) as green catalysts to improve regioselectivity and yield. For example, yields of 59% were achieved for (Z)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one under optimized conditions .
  • Critical parameters: Solvent choice, molar ratio of reactants, reaction time, and temperature. Post-synthesis purification involves column chromatography (e.g., n-hexane/EtOAC mixtures) .

Basic: How is the structure and stereochemistry of this compound confirmed?

Answer:

  • 1H/13C NMR : Assign characteristic peaks, such as the benzofuranone carbonyl (δ ~170 ppm in 13C NMR) and Z-configuration olefinic protons (δ 7.6–7.9 ppm for the exocyclic double bond) .
  • HPLC : Purity assessment (e.g., 95% peak area at 254 nm) and retention time comparison with standards .
  • Melting Point : Cross-referenced with literature values (e.g., 114–117°C for analogous aurones ).

Basic: What in vitro assays are used for initial biological evaluation of this compound?

Answer:

  • NF-κB Inhibition : Luciferase reporter assays in macrophages to assess anti-inflammatory potential, as demonstrated for (Z)-aurone derivatives .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 determination) .
  • Kinase Inhibition : Screening against kinase panels to identify molecular targets .

Advanced: How can reaction yields be optimized for this compound's synthesis?

Answer:

  • Design of Experiments (DOE) : Systematic variation of parameters (e.g., solvent polarity, catalyst loading). For example, ultrasound-assisted reactions in NaDES improved yields by 20–30% compared to conventional methods .
  • Catalyst Screening : Evaluate alternatives to NaDES, such as L-proline-based catalysts, which enhance regioselectivity .
  • Purification Optimization : Gradient elution in HPLC to isolate the Z-isomer from E-isomer byproducts .

Advanced: How is stereochemical integrity (Z-configuration) validated?

Answer:

  • Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., amylose-based columns) .
  • X-ray Crystallography : Confirm spatial arrangement of substituents, particularly the exocyclic double bond geometry .
  • NOESY NMR : Detect spatial proximity between the pyridine ring and benzofuranone protons to confirm Z-configuration .

Advanced: What strategies identify and quantify impurities in the compound?

Answer:

  • HPLC with Reference Standards : Compare retention times and UV spectra against known impurities (e.g., piperidine derivatives or oxidation byproducts) .
  • LC-MS/MS : Detect trace impurities (<0.1%) via high-resolution mass spectrometry .
  • Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to profile degradation products .

Advanced: How is the mechanism of action (MoA) investigated for this compound?

Answer:

  • Molecular Docking : Simulate binding to targets like NF-κB or kinases using software (e.g., AutoDock) .
  • Gene Expression Profiling : RNA-seq or qPCR to identify downregulated inflammatory markers (e.g., TNF-α, IL-6) .
  • Kinase Activity Assays : Measure ATPase activity inhibition in recombinant kinases .

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:

  • Replicate Assays : Standardize conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Purity Verification : Re-analyze compound batches via HPLC to exclude impurities as confounding factors .
  • Orthogonal Assays : Confirm activity using unrelated methods (e.g., Western blot for protein expression vs. luciferase reporter assays) .

Advanced: What methods assess the compound's stability under storage and physiological conditions?

Answer:

  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months, with periodic HPLC analysis .
  • pH-Dependent Stability : Incubate in buffers (pH 1–9) and monitor degradation via UV-Vis spectroscopy .
  • Plasma Stability : Incubate with human plasma and quantify parent compound remaining via LC-MS .

Advanced: How are structure-activity relationships (SAR) studied for this compound?

Answer:

  • Substituent Variation : Synthesize analogs with modified piperidine or pyridine groups and compare bioactivity .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate structural features with activity .
  • In Vivo Efficacy : Test top-performing analogs in animal models (e.g., xenograft tumors for antitumor evaluation) .

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